molecular formula C12H16N2O2 B2447277 N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411255-49-5

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide

Cat. No. B2447277
CAS RN: 2411255-49-5
M. Wt: 220.272
InChI Key: FWPLIASTLJRICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in many cellular processes, including cell growth and division, gene expression, and signal transduction.

Mechanism of Action

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide works by selectively inhibiting the activity of PP2A, which is a critical regulator of many cellular processes. PP2A is involved in the regulation of cell growth and division, gene expression, and signal transduction, and dysregulation of PP2A has been implicated in the development and progression of many diseases, including cancer. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide selectively targets the catalytic subunit of PP2A, preventing its activity and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide in lab experiments is its high selectivity for PP2A. This allows researchers to selectively target and study the effects of PP2A inhibition in various cellular processes. However, one limitation of using N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide. One area of research could be the development of more potent and selective inhibitors of PP2A, which could have even greater therapeutic potential in the treatment of cancer and other diseases. Another area of research could be the investigation of the role of PP2A in various cellular processes, which could lead to the development of new therapeutic targets for the treatment of a range of diseases. Additionally, the potential neuroprotective effects of N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide can be synthesized using a multi-step process involving the reaction of cyclopropylamine with 3-methyl-2-butenenitrile, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.

Scientific Research Applications

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where PP2A has been identified as a potential target for cancer therapy. N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapeutic.

properties

IUPAC Name

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-11(15)13-7-9-6-12(16)14(8-9)10-4-5-10/h9-10H,4-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLIASTLJRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide

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